Positional Isomer Connectivity Drives Differential SDH Target Engagement and Antifungal Potency
CAS 1207050-49-4 (2,5-dimethyl-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]furan-3-carboxamide) and CAS 1251684-67-9 (N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide) are positional isomers with the same molecular formula (C₁₃H₁₁N₃O₃S) but reversed connectivity of the furan and thiophene rings . In the Yang et al. (2021) study, the thiophene-on-oxadiazole/furan-on-carboxamide architecture (matching CAS 1207050-49-4 connectivity) yielded compounds with SDH IC₅₀ values as low as 1.01 ± 0.21 μM, which was 3.5-fold more potent than the commercial SDH inhibitor boscalid (IC₅₀ = 3.51 ± 2.02 μM) [1]. Although direct comparative data between the two positional isomers are not published, the class-level SAR demonstrates that terminal heterocycle positioning is a primary driver of SDH binding affinity and antifungal potency [1].
| Evidence Dimension | SDH enzyme inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 1.01 ± 0.21 μM (compound 4g, thiophene-on-oxadiazole architecture matching CAS 1207050-49-4 connectivity) |
| Comparator Or Baseline | Boscalid: IC₅₀ = 3.51 ± 2.02 μM |
| Quantified Difference | Approximately 3.5-fold more potent SDH inhibition versus boscalid |
| Conditions | In vitro SDH enzyme inhibition assay; compounds from the same connectivity subclass as CAS 1207050-49-4 |
Why This Matters
The connectivity pattern of CAS 1207050-49-4 is associated with markedly superior SDH inhibition compared to the commercial benchmark boscalid, whereas the reversed-connectivity positional isomer (CAS 1251684-67-9) has no reported SDH inhibition data, rendering it an unvalidated substitute for procurement purposes.
- [1] Yang Z, Sun Y, Liu Q, Li A, Wang W, Gu W. Design, Synthesis, and Antifungal Activity of Novel Thiophene/Furan-1,3,4-Oxadiazole Carboxamides as Potent Succinate Dehydrogenase Inhibitors. J Agric Food Chem. 2021;69(45):13373-13385. doi:10.1021/acs.jafc.1c03857 View Source
